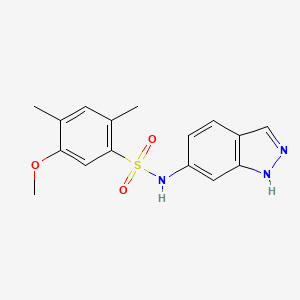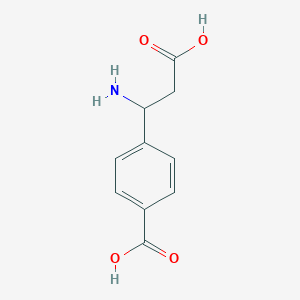
N-(1H-INDAZOL-6-YL)-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE
Overview
Description
N-(1H-INDAZOL-6-YL)-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has garnered significant interest due to its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of N-(1H-INDAZOL-6-YL)-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE involves several steps, including the formation of the indazole core and subsequent functionalization. One common method for synthesizing indazole derivatives is through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . These methods typically yield good to excellent results with minimal byproducts.
Chemical Reactions Analysis
N-(1H-INDAZOL-6-YL)-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(1H-INDAZOL-6-YL)-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential as an anti-inflammatory and anticancer agent . In medicine, indazole derivatives have shown promise as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in respiratory diseases
Mechanism of Action
The mechanism of action of N-(1H-INDAZOL-6-YL)-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators like prostaglandin E2. Additionally, it may interact with other molecular targets involved in cell signaling pathways, contributing to its anticancer and antimicrobial effects.
Comparison with Similar Compounds
N-(1H-INDAZOL-6-YL)-5-METHOXY-2,4-DIMETHYLBENZENE-1-SULFONAMIDE can be compared with other indazole derivatives, such as 1-benzyl-3-(2,3-dihydroxypropoxy)indazole and 2-(1-methyl-1H-indazol-4-yl)propanoic acid These compounds share similar structural features but differ in their functional groups and biological activities
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-5-methoxy-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-6-11(2)16(8-15(10)22-3)23(20,21)19-13-5-4-12-9-17-18-14(12)7-13/h4-9,19H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJGGBFTILHTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butyl-5-[2-(diethylamino)ethyl]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4319089.png)

![N-(1,3-BENZODIOXOL-5-YL)-2-({4-METHYL-5-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B4319098.png)
![N-(4-chlorophenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B4319124.png)
![3,5-BIS[(3-PYRIDYLMETHYL)SULFANYL]-4-ISOTHIAZOLECARBONITRILE](/img/structure/B4319127.png)
![1,2,4-trifluoro-3-methoxydibenzo[b,f][1,4]oxazepine](/img/structure/B4319132.png)
![2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE](/img/structure/B4319143.png)
![1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B4319144.png)
![ethyl 2-amino-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4319147.png)
![ethyl 2-amino-7,7-dimethyl-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4319153.png)
![ETHYL 4-(3-NITROPHENYL)-2-OXO-6-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4319161.png)
![4-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4319174.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B4319175.png)
![1-AMINO-3-METHOXY-9-OXO-10-PHENYL-5,6,7,8,9,10-HEXAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE](/img/structure/B4319196.png)
